2-(4-BROMOPHENYL)-5-{4-[2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOL-5-YL]PHENYL}-4-PHENYL-1H-IMIDAZOLE
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Overview
Description
2-(4-BROMOPHENYL)-5-{4-[2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOL-5-YL]PHENYL}-4-PHENYL-1H-IMIDAZOLE is a complex organic compound featuring multiple bromophenyl and phenyl groups attached to an imidazole core
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function and activity .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to changes in cellular processes and functions .
Result of Action
Similar compounds have been shown to induce various cellular responses, including changes in gene expression, protein function, and cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-5-{4-[2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOL-5-YL]PHENYL}-4-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-5-{4-[2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOL-5-YL]PHENYL}-4-PHENYL-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce bromophenyl amines.
Scientific Research Applications
2-(4-BROMOPHENYL)-5-{4-[2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOL-5-YL]PHENYL}-4-PHENYL-1H-IMIDAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENYL)-1-PHENYL-1H-BENZOIMIDAZOLE: Shares a similar imidazole core but with different substitution patterns.
4-(4-BROMOPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL: Another compound with bromophenyl groups but featuring a triazole ring instead of an imidazole.
4-BROMOPHENYLACETIC ACID: Contains a bromophenyl group but with a different functional group arrangement.
Uniqueness
2-(4-BROMOPHENYL)-5-{4-[2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOL-5-YL]PHENYL}-4-PHENYL-1H-IMIDAZOLE is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications across various fields. Its multiple bromophenyl and phenyl groups provide a versatile platform for further functionalization and study.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-[4-[2-(4-bromophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-4-phenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24Br2N4/c37-29-19-15-27(16-20-29)35-39-31(23-7-3-1-4-8-23)33(41-35)25-11-13-26(14-12-25)34-32(24-9-5-2-6-10-24)40-36(42-34)28-17-21-30(38)22-18-28/h1-22H,(H,39,41)(H,40,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOWTSPHCWRSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C5=C(N=C(N5)C6=CC=C(C=C6)Br)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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